molecular formula C53H80O2 B1678516 Plastoquinone CAS No. 4299-57-4

Plastoquinone

Cat. No.: B1678516
CAS No.: 4299-57-4
M. Wt: 749.2 g/mol
InChI Key: FKUYMLZIRPABFK-IQSNHBBHSA-N
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Description

Plastoquinone 9, also known as koflerquinone or Q 254, belongs to the class of organic compounds known as polyprenylbenzoquinones. Polyprenylbenzoquinones are compounds containing a polyisoprene chain attached to a quinone at the second ring position. This compound 9 exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound 9 is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound 9 can be found in anise, barley, and pulses. This makes this compound 9 a potential biomarker for the consumption of these food products.
Polyunsaturated side-chain quinone derivative which is an important link in the electron transport chain of green plants during the photosynthetic conversion of light energy by photophosphorylation into the potential energy of chemical bonds.

Mechanism of Action

Target of Action

Plastoquinone (PQ) is an essential component of photosynthesis, functioning as an electron transporter in the electron transport chain of oxygenic photosynthesis . It primarily targets the Photosystem II (PSII) of oxygenic photosynthetic organisms . The reaction center (RC) core of PSII mediates the light-induced electron transfer leading to water splitting and production of reduced this compound molecules .

Mode of Action

The interaction of this compound with its targets involves a series of complex processes. Light-induced charge separation within the RC leads to the oxidation of P680 (a chlorophyll a molecule) to form the cationic radical P680 ·+ and the release of an electron that travels across the membrane to the primary quinone electron acceptor, this compound Q A (PQ A) . The reduced PQ A, anchored to the D2 protein, transfers electrons to the secondary acceptor, this compound B (PQ B). In turn, the mobile PQ B bound to the D1 subunit accepts two electrons and undergoes protonation to plastoquinol (PQH2) .

Biochemical Pathways

This compound plays a crucial role in various functional and metabolic processes, such as light acclimation, biosynthesis of metabolites, and gene expression . It is involved in photophosphorylation located in chloroplast thylakoids . The biosynthetic pathways and enzymes involved in the production of PQ-9 and tocopherols in plants have been clarified with genetic, genomic, and biochemical studies .

Result of Action

This compound has multiple functions, acting as an antioxidant that scavenges reactive oxygen species and mitigates lipid peroxidation in planta, supplementing the photoprotection provided by β-carotene in photosystem II and tocopherols in the thylakoid lipid phase . It also plays a role in the biosynthesis of chloroplast metabolites .

Action Environment

The distribution of this compound is modulated dynamically by various regulatory enzymes as a function of the environmental conditions . It is partitioned in the chloroplast between thylakoids, plastoglobules, and envelopes . Its biosynthesis requires tight environmental control and active exchange of this compound between the thylakoid membranes and the plastoglobules .

Biochemical Analysis

Biochemical Properties

Plastoquinone participates in the electron transport chain of oxygenic photosynthesis and the aerobic respiratory chain . It interacts with various enzymes, proteins, and other biomolecules, playing indispensable roles in plant growth and development . It is involved in the biosynthesis and metabolism of important chemical compounds, acts as antioxidants, and regulates gene expression and cell signal transduction .

Cellular Effects

This compound influences cell function by participating in the regulation of electron transport in chloroplasts . It impacts cell signaling pathways, gene expression, and cellular metabolism . It also plays a role in maintaining an optimal balance between ATP and NADPH, which is necessary for the functioning of the Calvin-Benson cycle .

Molecular Mechanism

The mechanism of action of this compound involves its role as an electron transporter. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the bifurcated oxidation of plastoquinol at the catalytic site Qo, i.e., the reaction of electron transfer from plastoquinol to the Fe2S2 cluster of the high-potential Rieske iron–sulfur protein .

Temporal Effects in Laboratory Settings

It is known that this compound plays a vital role in the electron transport chain, influencing the overall rate of plastoquinol turnover .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the electron transport chain of oxygenic photosynthesis and the aerobic respiratory chain . It also has effects on metabolic flux or metabolite levels .

Subcellular Localization

This compound is localized in chloroplast thylakoids and the mitochondrial inner membrane, where it plays a role in photophosphorylation and oxidative phosphorylation . The effects of its subcellular localization on its activity or function are an active area of research.

Properties

IUPAC Name

2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H80O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUYMLZIRPABFK-IQSNHBBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=CC1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H80O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893791
Record name Plastoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4299-57-4
Record name Plastoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4299-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plastoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plastoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLASTOQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAC30J69CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of plastoquinone?

A1: this compound A has the molecular formula C53H80O2 and a molecular weight of 748.5 g/mol. []

Q2: Does this compound have any specific spectroscopic properties?

A2: this compound exhibits characteristic UV absorption spectra. Its redox changes can be monitored through absorbance changes in the UV region, particularly at 265 nm. [, ]

Q3: What is the primary function of this compound in photosynthesis?

A3: this compound acts as a mobile electron carrier within the thylakoid membrane of chloroplasts. It shuttles electrons from Photosystem II (PSII) to the cytochrome b6f complex. [, ]

Q4: How does this compound interact with Photosystem II?

A4: this compound molecules bind to specific sites within PSII, namely the QB site. After accepting two electrons from PSII, this compound is reduced to plastohydroquinone (PQH2), taking up two protons from the stroma. [, , ]

Q5: What happens to plastohydroquinone after it leaves Photosystem II?

A5: PQH2 diffuses through the thylakoid membrane to the cytochrome b6f complex, where it donates its electrons to the cytochrome f and releases protons into the thylakoid lumen. [, ]

Q6: What is the significance of this compound's role in proton translocation?

A6: The coupled electron and proton transfer by this compound contributes to the formation of a proton gradient across the thylakoid membrane. This gradient is essential for ATP synthesis, providing the energy for various cellular processes. [, , ]

Q7: Are there any other roles of this compound in photosynthesis besides electron transport?

A7: Research suggests that this compound may be involved in the Mehler reaction, where it participates in the reduction of oxygen to superoxide anion radicals and the subsequent reduction of superoxide to hydrogen peroxide. []

Q8: How is this compound synthesized in plants?

A8: The biosynthesis of this compound involves several steps, starting from the precursor molecule homogentisic acid. The process occurs within the chloroplast and utilizes mevalonic acid for the formation of its prenyl side chain. [, , ]

Q9: Is this compound synthesis regulated?

A9: The biosynthesis of this compound is influenced by light exposure. Etiolated tissues have lower levels of this compound compared to green tissues. Upon illumination, the levels of this compound increase, coinciding with the formation of the thylakoid membrane. [, ]

Q10: How does this compound contribute to the regulation of gene expression in chloroplasts?

A10: The redox state of the this compound pool can act as a signal for regulating the transcription of chloroplast genes. Studies have shown that changes in this compound redox state affect the transcription of the psaB gene, which encodes a subunit of photosystem I. []

Q11: How do certain herbicides interact with this compound?

A11: Some herbicides, like DCMU, act by binding to the QB site in PSII, thereby blocking the binding and function of this compound. This disrupts electron transport and inhibits photosynthesis. [, ]

Q12: Can the effects of such herbicides be reversed?

A12: In some cases, the inhibitory effects of herbicides like isoxaflutole and pyrazolate, which disrupt this compound biosynthesis, can be reversed by adding exogenous this compound derivatives to the system. []

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